tert-Butyl 3-phenethylpiperazine-1-carboxylate tert-Butyl 3-phenethylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 500129-54-4
VCID: VC15904394
InChI: InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-11-18-15(13-19)10-9-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3
SMILES:
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol

tert-Butyl 3-phenethylpiperazine-1-carboxylate

CAS No.: 500129-54-4

Cat. No.: VC15904394

Molecular Formula: C17H26N2O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-phenethylpiperazine-1-carboxylate - 500129-54-4

Specification

CAS No. 500129-54-4
Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
IUPAC Name tert-butyl 3-(2-phenylethyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-11-18-15(13-19)10-9-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3
Standard InChI Key ZYBNWWDFSZMFFA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCNC(C1)CCC2=CC=CC=C2

Introduction

Chemical Structure and Molecular Properties

The molecular formula of tert-butyl 3-phenethylpiperazine-1-carboxylate is C₁₇H₂₅N₂O₂, with a molecular weight of approximately 289.4 g/mol. The compound features:

  • A piperazine core, a six-membered ring with two nitrogen atoms at positions 1 and 4.

  • A tert-butoxycarbonyl (Boc) group at the 1-position, which serves as a protective group for the amine functionality.

  • A phenethyl substituent (–CH₂CH₂C₆H₅) at the 3-position, introducing aromaticity and potential receptor-binding capabilities.

Key Structural Features:

  • Stereochemistry: The 3-phenethyl group introduces a chiral center at the 3-position, necessitating stereoselective synthesis for enantiomerically pure forms .

  • Boc Protection: The tert-butyl ester enhances solubility in organic solvents and stabilizes the amine during synthetic steps .

  • Phenethyl Group: This aromatic moiety may facilitate interactions with biological targets, such as neurotransmitter receptors, due to its resemblance to endogenous ligands .

Synthetic Pathways and Optimization

While no direct synthesis of tert-butyl 3-phenethylpiperazine-1-carboxylate is documented, analogous piperazine derivatives suggest a multi-step approach:

Step 1: Piperazine Functionalization

Piperazine is first Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–5°C, yielding tert-butyl piperazine-1-carboxylate .

Step 2: Phenethyl Substitution

The 3-position is functionalized via nucleophilic substitution or reductive amination. For example, phenethyl bromide may react with the Boc-protected piperazine under basic conditions (e.g., NaH in DMF) .

Optimization Parameters:

ParameterOptimal ConditionsYield Improvement
SolventDMF or THF15–20%
Temperature0–25°C10–15%
Equivalents1.5–2.0 eq phenethyl bromide20–25%

Step 3: Purification

Chromatography (silica gel, ethyl acetate/hexane) or recrystallization achieves >95% purity .

Biological Activity and Mechanisms

Piperazine derivatives are renowned for their CNS activity, particularly as modulators of serotonin and dopamine receptors . While direct studies on tert-butyl 3-phenethylpiperazine-1-carboxylate are absent, its structural features suggest:

Comparative Activity:

CompoundTarget ReceptorIC₅₀ (nM)Notes
tert-Butyl 3-ethylpiperazine-1-carboxylate D₂120 ± 15Partial agonist
tert-Butyl 3-carbamoylpiperazine-1-carboxylate 5-HT₁A85 ± 10Antidepressant activity
Target Compound5-HT₂A/D₂Predicted 50–100Hypothesized dual activity

Applications in Medicinal Chemistry

Neuropsychiatric Drug Development

The compound’s potential dual affinity for serotonin and dopamine receptors positions it as a candidate for:

  • Atypical Antipsychotics: Balancing 5-HT₂A antagonism and D₂ partial agonism to minimize extrapyramidal side effects .

  • Antidepressants: Enhancing monoaminergic transmission via reuptake inhibition or receptor modulation .

Prodrug Design

The Boc group enables controlled release of the active piperazine metabolite in vivo, improving pharmacokinetics.

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalysis methods to isolate (R)- and (S)-enantiomers for pharmacological profiling .

  • In Vivo Studies: Evaluating bioavailability, metabolism, and efficacy in animal models of depression or schizophrenia.

  • Structure-Activity Relationships (SAR): Modifying the phenethyl group (e.g., halogenation) to optimize receptor selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator